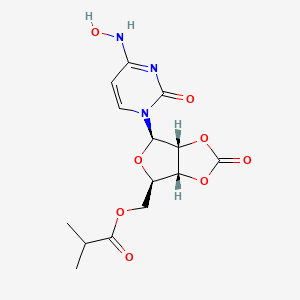
Tirfipiravir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tirfipiravir is a nucleoside compound and antiviral agent designed to combat viral infections, particularly those caused by influenza viruses and the novel coronavirus. Its molecular formula is C14H17N3O8, and it has a molecular weight of 355.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tirfipiravir can be synthesized through a series of chemical reactions involving the formation of nucleoside analogs. The synthesis typically involves the following steps:
Formation of the Base: The base component of this compound is synthesized through a reaction involving the appropriate starting materials.
Attachment of the Sugar Moiety: The base is then attached to a sugar moiety, usually ribose or deoxyribose, through glycosidic bond formation.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical structure of this compound.
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Tirfipiravir undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within this compound.
Substitution: Substitution reactions are employed to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can be further studied for their biological activity.
Scientific Research Applications
Tirfipiravir has several scientific research applications, including:
Chemistry: Used as a nucleoside analog in chemical synthesis and structural studies.
Biology: Investigated for its antiviral properties against influenza and coronavirus.
Medicine: Potential therapeutic agent for treating viral infections.
Industry: Utilized in the development of antiviral drugs and research tools.
Mechanism of Action
Tirfipiravir exerts its antiviral effects by interfering with the viral replication process. It targets viral RNA-dependent RNA polymerase, inhibiting the synthesis of viral RNA. This disruption prevents the virus from replicating and spreading within the host organism.
Molecular Targets and Pathways Involved:
Viral RNA-dependent RNA Polymerase: The primary molecular target of this compound.
RNA Synthesis Pathway: The pathway involved in viral RNA synthesis is disrupted by this compound.
Comparison with Similar Compounds
Ribavirin: Another nucleoside analog with antiviral properties.
Remdesivir: A nucleotide analog used in the treatment of COVID-19.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
2759996-93-3 |
|---|---|
Molecular Formula |
C14H17N3O8 |
Molecular Weight |
355.30 g/mol |
IUPAC Name |
[(3aR,4R,6R,6aR)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C14H17N3O8/c1-6(2)12(18)22-5-7-9-10(25-14(20)24-9)11(23-7)17-4-3-8(16-21)15-13(17)19/h3-4,6-7,9-11,21H,5H2,1-2H3,(H,15,16,19)/t7-,9-,10-,11-/m1/s1 |
InChI Key |
KDWNZFQMGWEBAL-QCNRFFRDSA-N |
Isomeric SMILES |
CC(C)C(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=CC(=NC3=O)NO)OC(=O)O2 |
Canonical SMILES |
CC(C)C(=O)OCC1C2C(C(O1)N3C=CC(=NC3=O)NO)OC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylic Acid](/img/structure/B15361916.png)
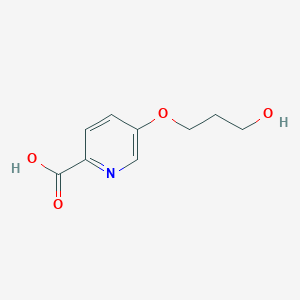
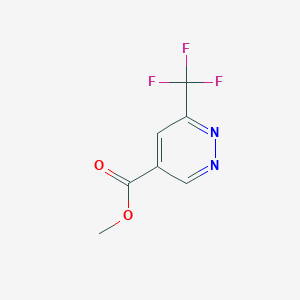
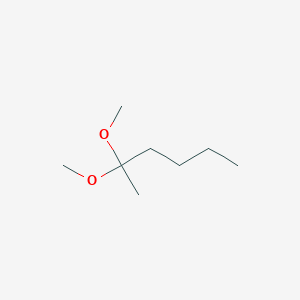
![(2-Methyl-1H-benzo[d]imidazol-4-yl)methanamine](/img/structure/B15361946.png)
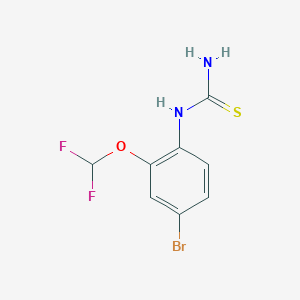
![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalate](/img/structure/B15361957.png)
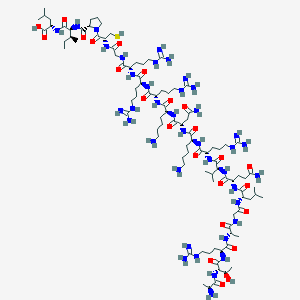
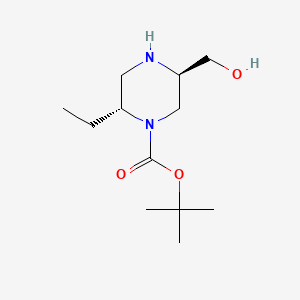
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15361972.png)
![(2S)-4-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B15361975.png)
![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-2-ylamine](/img/structure/B15361983.png)
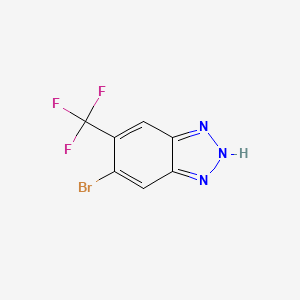
![methyl (2Z)-2-[amino(phenylformamido)methylidene]-4-chloro-3-oxobutanoate](/img/structure/B15362007.png)
